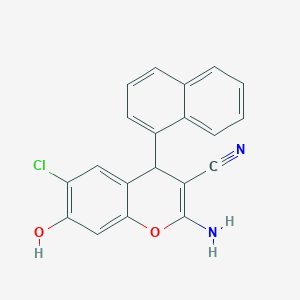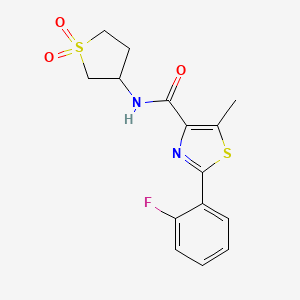![molecular formula C16H16O4 B5109048 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5109048.png)
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEB belongs to the family of benzaldehyde derivatives and has been found to exhibit interesting pharmacological properties. In
Mécanisme D'action
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to the neurotransmitter glutamate. This leads to an increase in the signaling pathways downstream of the receptor, which results in the enhancement of synaptic plasticity and memory formation. 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has also been found to have anxiolytic and antidepressant effects, which may be due to its modulation of the mGluR5 receptor.
Biochemical and physiological effects:
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has been shown to have a range of biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP) in the hippocampus, which is a key process in learning and memory. 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has been found to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is its specificity for the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has also been found to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is its relatively low potency compared to other mGluR5 modulators. This may limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde. One area of interest is in the development of more potent and selective mGluR5 modulators based on the structure of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde. Another area of research is in the exploration of the therapeutic potential of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde in other neurological disorders such as schizophrenia and depression. Finally, the role of mGluR5 in other physiological processes such as pain and addiction is an area of active investigation, and 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde may prove to be a valuable tool in these studies.
Méthodes De Synthèse
The synthesis of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 2-(2-methoxyphenoxy)ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an acid-catalyzed dehydration process to give 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde as a yellow solid. The yield of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Applications De Recherche Scientifique
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of neurological disorders such as Alzheimer's disease. 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and memory formation. 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has been shown to enhance cognitive function in animal models of Alzheimer's disease and may have potential as a therapeutic agent for the treatment of cognitive impairment.
Propriétés
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-4-2-3-5-16(15)20-11-10-19-14-8-6-13(12-17)7-9-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCIBMPAKJKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyphenoxy)ethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![3-chloro-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5108967.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
![3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)
![6-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5108977.png)

![N-methyl-N-(1-methyl-4-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5108996.png)

![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5109014.png)
![[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5109020.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-propoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5109028.png)
![2-cyano-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5109031.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B5109043.png)